molecular formula C10H15F3N4O2 B11729215 tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate

tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B11729215
M. Wt: 280.25 g/mol
InChI Key: BIWJQOOWNCSXDD-UHFFFAOYSA-N
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Description

tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pyrazole ring substituted with an amino group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.

    Protection of the amino group: The amino group on the pyrazole ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate[][1].

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic properties and potential biological activity. The pyrazole ring also offers a different set of reactivity compared to phenyl or benzyl rings .

Properties

Molecular Formula

C10H15F3N4O2

Molecular Weight

280.25 g/mol

IUPAC Name

tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-6(14)4-17(16-7)5-10(11,12)13/h4H,5,14H2,1-3H3,(H,15,16,18)

InChI Key

BIWJQOOWNCSXDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)CC(F)(F)F

Origin of Product

United States

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